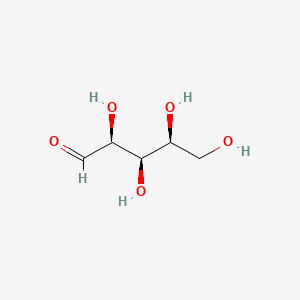

L-xylose

Description

Structure

3D Structure

Properties

CAS No. |

41546-31-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-CZBDKTQLSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Xylose Biosynthesis in Archaea: A Technical Guide to a Putative Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-xylose is a rare sugar with significant potential in the pharmaceutical and food industries. While its metabolic pathways in some bacteria and eukaryotes are partially understood, the biosynthesis of this compound in archaea remains an uncharted area of research. This technical guide provides a comprehensive overview of the current understanding of pentose (B10789219) metabolism in archaea, focusing on the well-characterized degradation pathways of D-xylose and L-arabinose. Based on the established principle of enzyme promiscuity within archaeal sugar metabolism, we propose a hypothetical biosynthetic pathway for this compound. This document furnishes detailed experimental protocols and quantitative data from related pathways to provide a foundational framework for researchers aiming to elucidate and engineer this compound biosynthesis in these extremophilic microorganisms.

Introduction: The Enigma of this compound in Archaea

This compound, a pentose sugar, is a stereoisomer of the more abundant D-xylose. Its potential applications as a low-calorie sweetener and a precursor for antiviral drugs have spurred interest in its biological synthesis. While archaea are known to thrive in extreme environments and possess unique metabolic capabilities, a dedicated pathway for this compound biosynthesis has not yet been identified. This guide will delve into the known metabolic routes of related pentoses in archaea and, from this knowledge, construct a plausible, albeit hypothetical, pathway for this compound synthesis.

Established Pentose Catabolic Pathways in Archaea

To understand how this compound might be synthesized, it is crucial to first examine the known metabolic fates of its isomers, D-xylose and L-arabinose, in archaea. Two primary routes for D-xylose degradation have been characterized: an oxidative pathway and a non-oxidative pathway.

The Oxidative Pathway of D-Xylose and L-Arabinose Degradation

In haloarchaea such as Haloferax volcanii, D-xylose and L-arabinose are catabolized through an oxidative pathway that converges to the central metabolite α-ketoglutarate.[1][2] This pathway involves a series of enzymatic reactions, starting with the oxidation of the pentose sugar.

Key Enzymes in the Oxidative Pentose Degradation Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Organism Example |

| D-xylose Dehydrogenase | XDH | D-xylose | D-xylonolactone | Haloferax volcanii |

| L-arabinose Dehydrogenase | AraDH | L-arabinose | L-arabinonolactone | Haloferax volcanii |

| Pentonolactonase | D-xylonolactone, L-arabinonolactone | D-xylonate, L-arabinonate | Haloferax volcanii | |

| Xylonate Dehydratase | D-xylonate | 2-keto-3-deoxy-D-xylonate | Haloferax volcanii | |

| 2-keto-3-deoxyxylonate Dehydratase | 2-keto-3-deoxy-D-xylonate | α-ketoglutarate semialdehyde | Haloferax volcanii | |

| α-ketoglutarate semialdehyde Dehydrogenase | α-ketoglutarate semialdehyde | α-ketoglutarate | Haloferax volcanii |

Caption: Key enzymes and their functions in the oxidative pentose degradation pathway in Haloferax volcanii.

Caption: Oxidative degradation pathway of D-xylose and L-arabinose in Haloferax volcanii.

The Non-Oxidative (Bacterial-Type) Pathway of D-Xylose Degradation

In contrast, some haloarchaea, such as Halorhabdus species, utilize a non-oxidative pathway for D-xylose degradation that is more akin to bacterial pathways.[3][4] This pathway involves the isomerization of D-xylose to D-xylulose, followed by phosphorylation.

Enzymes of the Non-Oxidative D-Xylose Degradation Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Organism Example |

| D-xylose Isomerase | XI | D-xylose | D-xylulose | Halorhabdus utahensis |

| Xylulokinase | D-xylulose | D-xylulose-5-phosphate | Halorhabdus utahensis |

Caption: Key enzymes in the non-oxidative D-xylose degradation pathway in Halorhabdus species.

Caption: Non-oxidative degradation pathway of D-xylose in Halorhabdus species.

A Hypothetical Pathway for this compound Biosynthesis in Archaea

Given the absence of a defined this compound biosynthetic pathway, we propose a hypothetical route based on the principle of enzyme promiscuity, a known characteristic of many archaeal enzymes.[5] It is plausible that an archaeal sugar isomerase or epimerase could catalyze the conversion of an intermediate from a related pentose metabolic pathway into this compound or its precursor, L-xylulose.

A likely candidate for the synthesis of L-xylulose is the isomerization of L-arabinose, a reaction catalyzed by L-arabinose isomerase. While this enzyme's primary role is in L-arabinose catabolism, its reversible action could lead to the formation of L-arabinose from L-xylulose, which could then be isomerized to this compound. Alternatively, a promiscuous D-xylose isomerase could potentially act on an L-sugar intermediate.

Caption: A hypothetical pathway for this compound biosynthesis in archaea, branching from known pentose metabolic pathways through the action of promiscuous enzymes.

Quantitative Data on Relevant Archaeal Enzymes

While kinetic data for a dedicated this compound synthesizing enzyme in archaea is unavailable, the characterization of related enzymes provides valuable benchmarks.

Kinetic Parameters of a Promiscuous Archaeal Epimerase

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| GDP-Galactose 4-Epimerase | Pyrococcus horikoshii | GDP-D-glucose | 0.13 ± 0.01 | 1.8 ± 0.0 | 13.8 |

| GDP-D-galactose | 0.12 ± 0.01 | 1.6 ± 0.0 | 13.3 | ||

| GDP-L-fucose | 0.36 ± 0.03 | 0.05 ± 0.0 | 0.1 |

Data adapted from Alvarez Quispe et al., 2022.[6] Caption: Kinetic parameters of a promiscuous nucleotide sugar epimerase from Pyrococcus horikoshii, demonstrating its activity on various substrates, including an L-sugar.

Kinetic Parameters of Haloferax volcanii D-Xylose Dehydrogenase

| Substrate | K_m (mM) | V_max (U/mg) |

| D-xylose | 0.7 | 10.5 |

| L-arabinose | 1.8 | 6.2 |

Data adapted from Johnsen et al., 2009.[1] Caption: Substrate specificity and kinetic parameters of D-xylose dehydrogenase from Haloferax volcanii.

Experimental Protocols for Pathway Elucidation

The following protocols are adapted from established methodologies for studying pentose metabolism in archaea and can be applied to investigate the hypothetical this compound biosynthesis pathway.

General Experimental Workflow

Caption: A general experimental workflow for the identification and characterization of a novel biosynthetic pathway in archaea.

Protocol for Cultivation and Metabolite Extraction

-

Cultivation: Grow the archaeal strain of interest in a defined minimal medium supplemented with a potential precursor sugar (e.g., 10 mM D-xylose or L-arabinose) as the sole carbon source. Incubate under optimal growth conditions (temperature, pH, salinity).

-

Cell Harvesting: Harvest cells in the mid-exponential growth phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 60% ethanol). Lyse the cells by sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant containing the intracellular metabolites.

-

Analysis: Analyze the extracted metabolites for the presence of this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) with appropriate standards.

Protocol for Recombinant Enzyme Expression and Purification

-

Gene Cloning: Amplify the candidate gene from archaeal genomic DNA by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or French press.

-

Purification: If the protein is tagged (e.g., with a His-tag), purify it using affinity chromatography (e.g., Ni-NTA resin). Further purify the protein using size-exclusion chromatography if necessary.

Protocol for Enzyme Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the putative substrate (e.g., D-xylulose or L-ribulose).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or base) or by heat inactivation.

-

Product Detection: Quantify the formation of the product (L-xylulose or this compound) using a suitable method, such as a colorimetric assay or HPLC analysis.

-

Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthesis of this compound in archaea remains an intriguing open question. This technical guide has synthesized the current knowledge of related pentose metabolic pathways and, based on this, has proposed a hypothetical route for this compound synthesis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to embark on the discovery and characterization of this novel pathway. The elucidation of this compound biosynthesis in archaea will not only expand our fundamental understanding of microbial metabolism but also pave the way for the development of robust biocatalysts for the production of this high-value rare sugar. Future work should focus on screening diverse archaeal species for this compound production, identifying the key enzymes involved, and characterizing their catalytic mechanisms and substrate specificities.

References

- 1. d-Xylose Degradation Pathway in the Halophilic Archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a pentonolactonase involved in D-xylose and L-arabinose catabolism in the haloarchaeon Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of archaeal nucleotide sugar epimerases unveils a new and highly promiscuous GDP-Gal4E subgroup [biblio.ugent.be]

- 6. biotrans2023.livescience.io [biotrans2023.livescience.io]

A Technical Guide to the Occurrence of Xylose in Marine Algae

This technical guide provides a comprehensive overview of the occurrence of xylose in marine algae. It is important to note at the outset that while xylose is a significant component of various algal polysaccharides, the naturally occurring form is predominantly D-xylose . The scientific literature does not contain significant evidence for the natural occurrence of L-xylose, a rare sugar, within marine algae. Therefore, this document focuses on the well-characterized D-xylose-containing polysaccharides, their quantitative distribution, and the experimental protocols for their analysis.

Xylose-Containing Polysaccharides in Marine Algae

Xylose in marine algae is primarily found as a structural component of the cell wall matrix, in the form of polysaccharides called xylans. Unlike the complex, substituted xylans found in terrestrial plants, algal xylans often have simpler, linear backbones.[1][2] These polysaccharides are particularly abundant in certain species of red (Rhodophyta) and green (Chlorophyta) algae.[1][3][4]

The main types of xylan (B1165943) structures identified in marine algae are:

-

β-(1→4)-Xylans: This is the most common xylan structure in land plants and is also found in some red and green algae.[1][2] For example, a linear, undecorated homo-β-(1→4)-xylan has been identified in the red alga Palmaria palmata.[1]

-

β-(1→3)-Xylans: This structure is characteristic of certain green algae (e.g., order Bryopsidales) and red algae (e.g., order Bangiales), where it can form microfibrils within the cell wall.[2][5]

-

β-(1→3)/β-(1→4)-Mixed-Linkage Xylans (MLX): These complex xylans feature a backbone of β-(1→4)-linked xylose units interspersed with β-(1→3) linkages.[1] MLX is a major polysaccharide in many red algae from the orders Palmariales, Nemaliales, and Bangiales.[1]

In addition to xylans, xylose can be found as a minor constituent or a side-chain component in other complex sulfated polysaccharides, such as agarans and carrageenans from red algae.[6][7]

Quantitative Analysis of Xylose in Marine Algae

The content of xylose varies significantly among different algal species. The following table summarizes quantitative data from several studies, highlighting the monosaccharide composition of polysaccharides extracted from various marine algae.

| Algal Species | Division | Polysaccharide Fraction | Xylose Content (%) | Other Major Monosaccharides (%) | Reference |

| Gelidium crinale | Rhodophyta | Sulfated Polysaccharide (GNP) | 11.55 | Galactose (65.05), Fucose (11.19), Glucose (6.73) | [7] |

| Gelidium pacificum | Rhodophyta | Sulfated Polysaccharide | Not specified | Main components were galactose, fucose, and xylose. | [7] |

| Palmaria sp. (Dulse) | Rhodophyta | Xylan-Rich Fraction (DXRF) | 52.2 (of the fraction) | Not specified | [8] |

| Caulerpa lentillifera | Chlorophyta | 24% KOH Extract (KOHP) | "Mainly composed of xylose" | Not specified | [5] |

| Polyopes lancifolius | Rhodophyta | Matrix Polysaccharides | Minor | Galactose (64.54), Glucose (27.92) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate extraction and quantification of xylose-containing polysaccharides. Below are protocols adapted from cited literature.

This protocol is based on the methodology for extracting xylan/xylo-oligosaccharides from the red alga Palmaria palmata.[10]

-

Preparation of Algal Biomass:

-

Dry the fresh P. palmata biomass in an oven at 100°C to a constant weight.

-

Grind the dried algae into a fine powder.

-

-

Aqueous Extraction:

-

Suspend the dried algal powder in distilled water at a concentration of 25-150 g/L.

-

Heat the suspension at 95°C for 2 to 24 hours with constant stirring. Note: Higher temperatures and longer extraction times generally lead to higher yields.[10]

-

-

Separation and Collection:

-

Transfer the suspension to centrifuge tubes.

-

Centrifuge the suspension at 9,000 x g for 30 minutes at room temperature.

-

Carefully collect the supernatant, which contains the soluble xylan/xylo-oligosaccharides fraction.

-

-

Downstream Processing (Optional):

This protocol describes the steps for determining the monosaccharide composition of an extracted polysaccharide fraction, based on methods involving acid hydrolysis and HPLC analysis.[7][10]

-

Acid Hydrolysis:

-

Take a known amount of the dried polysaccharide extract (e.g., 10 mg) and place it in a pressure-resistant glass tube.

-

Add 2 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube and heat at 121°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

-

After cooling, open the tube and evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

-

Dissolve the residue in a known volume of ultrapure water.

-

-

Derivatization (PMP Method): [7]

-

Take 400 µL of the polysaccharide hydrolysate or mixed monosaccharide standard solution.

-

Add 400 µL of 0.6 M NaOH and 400 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

-

Incubate the mixture at 70°C for 30 minutes in a water bath.

-

Cool the reaction mixture to room temperature and neutralize with 400 µL of 0.3 M HCl.

-

Add 1 mL of chloroform (B151607) and vortex vigorously. Centrifuge to separate the phases.

-

Discard the upper aqueous layer. Repeat the chloroform extraction three times to remove excess PMP.

-

Evaporate the chloroform phase to dryness and redissolve the PMP-derivatized monosaccharides in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to ~250 nm for PMP derivatives) and a C18 column.

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) is typically used.

-

Analysis: Inject the prepared sample and standards. Identify and quantify the monosaccharides by comparing the retention times and peak areas with those of the known standards (e.g., D-xylose, galactose, glucose).

-

Visualizations: Workflows and Classifications

The following diagrams illustrate key processes and concepts related to the analysis of algal xylans.

References

- 1. A novel class of xylanases specifically degrade marine red algal β1,3/1,4-mixed-linkage xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylans of Red and Green Algae: What Is Known about Their Structures and How They Are Synthesised? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Structural Characterization of Sulfated Polysaccharide Isolated From Red Algae (Gelidium crinale) and Antioxidant and Anti-Inflammatory Effects in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Producing mixed linked xylooligosaccharides from red algae biomass through single-step enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Stereochemistry of L-Xylose: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Stereospecific Properties of L-Xylose for Researchers, Scientists, and Drug Development Professionals

This compound, a rare pentose (B10789219) sugar, presents a compelling case of stereospecificity in biological systems. As the enantiomer of the abundant D-xylose, its unique spatial arrangement dictates distinct metabolic fates and physiological effects, offering a unique landscape for therapeutic innovation and biochemical exploration. This technical guide synthesizes the current understanding of this compound's stereospecific properties, providing a comprehensive resource for professionals in drug development and life sciences.

Introduction: A Tale of Two Enantiomers

Xylose, a five-carbon aldose monosaccharide, exists primarily as D-xylose and this compound. While D-xylose is a major component of hemicellulose in plant biomass and is abundant in nature, this compound is a rare sugar, primarily produced through synthetic or enzymatic methods.[1] This fundamental difference in natural abundance is mirrored by a significant disparity in scientific research, with D-xylose being extensively studied while this compound remains comparatively enigmatic.[1] The distinct stereochemistry of this compound—the mirror image of D-xylose—profoundly influences its interaction with chiral biological molecules such as enzymes and transporters, leading to unique metabolic pathways and physiological activities.

Physicochemical Properties

This compound is a white, crystalline solid with physical properties that are largely comparable to its D-enantiomer, with the notable exception of its optical rotation.

| Property | This compound | D-Xylose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol | 150.13 g/mol |

| Melting Point | 144-145 °C[2] | 145 °C |

| Optical Rotation (α)²⁰D | +18.6°[3] | -18.6°[3] |

| Appearance | White crystalline powder[2] | White crystalline powder[4] |

| Solubility | Water soluble | Water soluble[5] |

Stereospecific Metabolism of this compound in Humans

The metabolic pathway of this compound in humans is distinct from that of D-xylose and is intrinsically linked to the pentose phosphate (B84403) pathway and ascorbate (B8700270) (Vitamin C) biosynthesis. A key intermediate in this pathway is L-xylulose.

The formation of L-xylulose is catalyzed by the enzyme β-keto-L-gulonate (BKG) decarboxylase, a function recently attributed to the protein C11orf54.[6] This reaction is a crucial step in a pathway that parallels the pentose phosphate pathway, generating five-carbon sugars from nonphosphorylated six-carbon sugar acids.[6]

The enzyme L-xylulose reductase (DCXR), highly expressed in the kidney and liver, then catalyzes the reduction of L-xylulose to xylitol (B92547), utilizing NADP as a cofactor.[7] This enzyme can also act on other similar structures, including this compound itself, pentoses, tetroses, and trioses.[7] A deficiency in DCXR leads to the genetic condition known as pentosuria, one of the original "inborn errors of metabolism" described by Garrod, which is characterized by the excretion of L-xylulose in the urine.[6]

The subsequent conversion of xylitol to D-xylulose is catalyzed by xylitol dehydrogenase (SORD), which then enters the pentose phosphate pathway after phosphorylation by xylulokinase (XYLB).[6]

Therapeutic Potential and Pharmacological Properties

The unique stereochemistry of this compound and its derivatives has garnered interest in drug development. Unlike D-xylose, this compound is not readily metabolized by the human body, a property that can be advantageous in the design of therapeutic agents.[8]

SGLT2 Inhibition: Novel O-xyloside derivatives of this compound have been identified as potent and selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2).[9] These compounds have demonstrated the ability to inhibit urinary glucose reabsorption in vivo, suggesting their potential for the treatment of type 2 diabetes.[9]

Antitumor and Anti-HIV Activity: Polyhydroxypyrrolidines derived from this compound have exhibited both antitumor and anti-HIV properties.[2] Furthermore, these derivatives act as potent inhibitors of α- and β-glucosidases, which is also relevant for the development of diabetes medications.[2]

Chiral Building Block: this compound serves as a valuable chiral building block in organic synthesis.[2][10] Its defined stereochemistry is crucial for the synthesis of complex molecules with specific biological activities, including the synthesis of L-ascorbic acid.[2]

Knowledge Gaps and Future Research Directions

Despite its potential, research into the stereospecific properties of this compound is still in its nascent stages. A significant lack of quantitative data exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile in mammals.[1] Direct comparative studies with D-xylose are critically needed to fully elucidate the impact of its stereochemistry.[1]

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo and in vitro studies to characterize the ADME properties of this compound and its derivatives.

-

Enzyme Kinetics: Detailed kinetic analysis of enzymes that interact with this compound to quantify binding affinities and turnover rates.

-

Transporter Interactions: Investigation of the stereospecific interactions of this compound with various sugar transporters to understand its cellular uptake mechanisms.

-

Signaling Pathways: Exploration of whether this compound can directly modulate cellular signaling pathways, independent of its metabolic conversion.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not abundant in the literature, standard methodologies for the analysis of monosaccharides can be readily adapted.

Quantification of this compound

Spectrophotometric Method (Orcinol Assay): This colorimetric assay can be used for the quantification of pentoses, including this compound.

-

Principle: In the presence of hot sulfuric acid, pentoses are dehydrated to furfural, which then reacts with orcinol (B57675) in the presence of ferric chloride to produce a colored complex that can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare this compound standards of known concentrations.

-

To 1 mL of the sample or standard, add 2.5 mL of Orcinol reagent (0.4 g orcinol in 200 mL of concentrated HCl containing 500 µL of 10% ferric chloride).[11]

-

Boil the mixture for 10 minutes.[11]

-

Cool the samples to room temperature.[11]

-

Measure the absorbance at 620 nm.[11]

-

Construct a standard curve to determine the concentration of this compound in the samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a robust method for the separation and quantification of sugars.

-

Principle: The sample is passed through a column (e.g., an amino- or ligand-exchange column) that separates the sugars based on their interaction with the stationary phase. The concentration is determined by a refractive index detector.

-

Protocol Outline:

-

Prepare a mobile phase (e.g., acetonitrile/water).

-

Use a suitable column for carbohydrate analysis.

-

Prepare this compound standards and samples, ensuring they are filtered before injection.

-

Inject the standards and samples into the HPLC system.

-

Quantify the this compound peak based on the calibration curve generated from the standards.

-

Enzymatic Assays

L-Xylulose Reductase Activity: The activity of L-xylulose reductase can be measured by monitoring the change in NADPH absorbance at 340 nm.

-

Principle: The enzyme-catalyzed reduction of L-xylulose to xylitol is coupled with the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADPH, and the enzyme source.

-

Initiate the reaction by adding the substrate, L-xylulose.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH consumption (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).

-

Conclusion

This compound represents a fascinating and underexplored area of stereochemistry with significant potential in drug development and biotechnology. Its distinct metabolic fate and the pharmacological activities of its derivatives underscore the profound impact of stereoisomerism in biological systems. While our understanding of this compound is still limited, the available evidence strongly suggests that further investigation into its stereospecific properties will unlock new opportunities for therapeutic interventions and a deeper comprehension of carbohydrate metabolism. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - preparation and application - Georganics [georganics.sk]

- 3. This compound | 609-06-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Xylose - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 8. globalgrowthinsights.com [globalgrowthinsights.com]

- 9. Novel this compound derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

L-Xylose Metabolic Pathway in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylose, a rare pentose (B10789219) sugar, represents a potential carbon source for various microorganisms. While the metabolic pathways of its more common isomer, D-xylose, are well-documented, the catabolism of this compound is less understood. This technical guide provides a comprehensive overview of the putative this compound metabolic pathway in microorganisms, drawing parallels from established pentose catabolic routes, particularly the L-arabinose pathway in fungi. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating microbial pentose metabolism, scientists exploring novel fermentation strategies, and professionals in drug development targeting microbial metabolic pathways.

The Core this compound Metabolic Pathway

The microbial catabolism of this compound is believed to proceed through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate (B84403) pathway (PPP), a central hub of carbon metabolism. This pathway largely mirrors the fungal L-arabinose degradation pathway. The key enzymes involved are this compound Reductase, L-Arabitol Dehydrogenase, L-Xylulose Reductase, Xylitol (B92547) Dehydrogenase, and L-Xylulokinase.

Enzymatic Steps:

-

This compound to L-Arabitol: The pathway is initiated by the reduction of this compound to L-arabitol, a reaction catalyzed by This compound Reductase (EC 1.1.1.21), typically utilizing NADPH as a cofactor.

-

L-Arabitol to L-Xylulose: Subsequently, L-Arabitol Dehydrogenase (EC 1.1.1.12) oxidizes L-arabitol to L-xylulose, with NAD+ as the preferred electron acceptor.

-

L-Xylulose to Xylitol: L-Xylulose Reductase (EC 1.1.1.10) then catalyzes the reduction of L-xylulose to xylitol, a reaction that often shows a preference for NADPH.[1]

-

Xylitol to D-Xylulose: The xylitol is then oxidized to D-xylulose by Xylitol Dehydrogenase (EC 1.1.1.9), which is strictly NAD+-dependent.[2]

-

D-Xylulose to D-Xylulose-5-Phosphate: Finally, Xylulokinase (EC 2.7.1.17) phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway.

This sequence of reactions effectively converts this compound into a central metabolic intermediate, allowing the organism to harness it for energy production and biosynthesis.

Quantitative Data on Pathway Enzymes

The following tables summarize the available kinetic parameters for the key enzymes implicated in the this compound metabolic pathway. It is important to note that some of these enzymes exhibit broad substrate specificity, and data for this compound or its immediate metabolites may be limited.

Table 1: Kinetic Parameters of Reductases in the this compound Pathway

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Coenzyme | Reference |

| L-Xylulose Reductase | Rhizomucor pusillus | L-Xylulose | 8.71 | - | NADPH | [1] |

| L-Xylulose Reductase | Hypocrea jecorina | L-Xylulose | 25 | 650 | NADPH | [1] |

| Xylose Reductase | Candida tenuis | D-Xylose | - | - | NADH/NADPH | |

| Xylose Reductase | Chaetomium thermophilum | D-Xylose | - | - | NADPH | [3] |

| Xylose Reductase | Pichia stipitis | D-Xylose | - | - | NADPH/NADH | [4] |

Table 2: Kinetic Parameters of Dehydrogenases in the this compound Pathway

| Enzyme | Organism | Substrate | Km (mM) | kcat/Km (min-1mM-1) | Coenzyme | Reference |

| L-Arabitol Dehydrogenase | Meyerozyma caribbica | L-Arabitol | 31.1 | 6.5 | NAD+ | [5] |

| Xylitol Dehydrogenase | Meyerozyma caribbica | Xylitol | 16.1 | 67.0 | NAD+ | [5] |

Table 3: Kinetic Parameters of Kinases in the this compound Pathway

| Enzyme | Organism | Substrate | Km (mM) | Co-substrate | Km (mM) | Reference |

| D-Xylulokinase | Mucor circinelloides | D-Xylulose | 0.29 | ATP | 0.51 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound metabolic pathway.

Preparation of Cell-Free Extracts for Enzyme Assays

Objective: To obtain active enzymes from microbial cells for in vitro characterization.

Protocol:

-

Cell Culture: Grow the microorganism in a suitable medium containing this compound as an inducer. For example, a defined minimal medium with 1% (w/v) this compound.

-

Harvesting: Harvest the cells in the mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Cell Lysis: Resuspend the cell pellet in the same buffer containing a protease inhibitor cocktail. Disrupt the cells using a suitable method such as sonication, bead beating, or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Supernatant Collection: The resulting supernatant is the cell-free extract containing the crude enzyme preparation. Determine the total protein concentration using a standard method like the Bradford assay.

Spectrophotometric Enzyme Assays

Objective: To determine the kinetic parameters of the oxidoreductase enzymes in the pathway by monitoring the change in absorbance of NAD(P)H.

A. This compound Reductase / L-Xylulose Reductase Assay (Reduction)

-

Principle: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6.22 mM-1cm-1).

-

Reaction Mixture (1 mL total volume):

-

100 mM Buffer (e.g., HEPES-NaOH, pH 7.0)

-

0.2 mM NADPH

-

Varying concentrations of this compound or L-xylulose (e.g., 5-285 mM)

-

Cell-free extract (containing the enzyme)

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculate the enzyme activity from the linear rate of absorbance change.

-

B. L-Arabitol Dehydrogenase / Xylitol Dehydrogenase Assay (Oxidation)

-

Principle: The rate of NAD+ reduction is monitored by the increase in absorbance at 340 nm.

-

Reaction Mixture (1 mL total volume):

-

100 mM Buffer (e.g., Tris-HCl, pH 8.0-9.5)

-

1 mM NAD+

-

Varying concentrations of L-arabitol or xylitol

-

Cell-free extract (containing the enzyme)

-

-

Procedure:

-

Follow the same procedure as the reductase assay, but monitor the increase in absorbance at 340 nm.

-

L-Xylulokinase Assay

Objective: To measure the activity of L-xylulokinase.

-

Principle: This is a coupled enzyme assay. The ADP produced by the kinase reaction is used to oxidize NADH to NAD+ in a reaction catalyzed by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is measured.

-

Reaction Mixture (1 mL total volume):

-

50 mM HEPES buffer, pH 7.5

-

10 mM MgCl2

-

1 mM ATP

-

0.2 mM NADH

-

1 mM Phosphoenolpyruvate

-

10 units Pyruvate Kinase

-

10 units Lactate Dehydrogenase

-

Varying concentrations of L-xylulose

-

Cell-free extract (containing the enzyme)

-

-

Procedure:

-

Pre-incubate all components except L-xylulose at the desired temperature.

-

Start the reaction by adding L-xylulose.

-

Monitor the decrease in absorbance at 340 nm.

-

Metabolic Flux Analysis (MFA) using 13C-labeled this compound

Objective: To quantify the in vivo fluxes through the this compound metabolic pathway and connecting pathways.[8]

Protocol Outline:

-

Isotope Labeling: Cultivate the microorganism in a defined medium with 13C-labeled this compound as the sole carbon source until a metabolic and isotopic steady state is reached.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.

-

Analysis of Labeling Patterns: Analyze the mass isotopomer distribution of key metabolites (amino acids, organic acids, sugar phosphates) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

-

Flux Calculation: Use a stoichiometric model of the organism's central carbon metabolism and specialized software to calculate the intracellular metabolic fluxes that best fit the experimental labeling data.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound metabolic pathway, a typical experimental workflow for enzyme characterization, and the logical flow of a metabolic flux analysis experiment.

Caption: The proposed metabolic pathway for this compound catabolism in microorganisms.

Caption: A generalized workflow for the characterization of enzymes.

Caption: The logical flow of a metabolic flux analysis experiment.

Conclusion

The study of the this compound metabolic pathway in microorganisms is a burgeoning field with significant implications for biotechnology and drug development. While much of our current understanding is inferred from related pentose catabolic pathways, the framework presented in this guide provides a solid foundation for future research. The detailed experimental protocols and compiled quantitative data offer a starting point for the systematic investigation and characterization of the enzymes involved. Further research, including the heterologous expression and purification of these enzymes, detailed kinetic analysis with this compound and its metabolites, and comprehensive metabolic flux analysis, will be crucial to fully elucidate this important metabolic route and unlock its potential for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

The Enigmatic L-Xylose: A Technical Guide to Its Synthesis and "Isolation"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of carbohydrate chemistry is vast, with rare sugars like L-xylose emerging as pivotal building blocks for novel therapeutics, including anticancer and antiviral nucleoside analogues.[1][2] However, a significant ambiguity clouds the origin of this valuable aldopentose. While its D-enantiomer, D-xylose, is one of the most abundant sugars in nature, this compound is exceptionally rare, with its natural occurrence being unconfirmed and not documented in scientific literature.[2][3] Reports of "xylose" in natural sources such as wood, fruits, marine algae, and fermented products invariably refer to D-xylose.[4][5][6] Consequently, the "discovery" of this compound is a tale of chemical synthesis, not of isolation from a natural source. This guide, therefore, pivots from the traditional discovery-and-isolation narrative. It provides a comprehensive technical overview of the primary and most effective methods for the chemical and enzymatic synthesis of this compound, treating these processes as the de facto methods of its "isolation" for scientific and pharmaceutical applications.

The Question of Natural Occurrence: A Tale of Two Isomers

The term "xylose," meaning "wood sugar," was first coined in 1881 by Finnish scientist Koch following its isolation from wood.[3] This, and virtually all subsequent isolations from biomass, yielded D-xylose , a primary constituent of hemicellulose, which can comprise up to 30% of the dry weight of plants like birchwood.[7]

In stark contrast, This compound is considered a "rare sugar," a classification for monosaccharides that are scarce in nature.[8] While some L-sugars, notably L-arabinose, are naturally abundant, this compound is primarily accessible through synthetic routes.[8] This technical guide will therefore focus on the established methodologies for producing this compound, which are crucial for its availability in research and drug development.

Chemo-Enzymatic Synthesis: The Predominant Pathway to this compound

The most efficient and widely cited route for this compound production is a two-step chemo-enzymatic process starting from the readily available and inexpensive polyol, xylitol (B92547). This pathway involves the oxidation of xylitol to L-xylulose, followed by the isomerization of L-xylulose to this compound.

Pathway Overview

The logical workflow for this synthesis is a sequential enzymatic conversion. The first step creates the ketopentose intermediate, which is then converted to the desired aldopentose product.

References

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. Biosynthesis of this compound from xylitol using a dual enzyme cascade in Escherichia coli | Poster Board #3662 - American Chemical Society [acs.digitellinc.com]

- 3. Xylose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-enzymes.com [creative-enzymes.com]

- 6. thescipub.com [thescipub.com]

- 7. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 8. This compound - preparation and application - Georganics [georganics.sk]

Enzymatic Conversion of L-Arabinose to L-Xylose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of L-arabinose to L-xylose, two isomeric pentose (B10789219) sugars, holds significant interest in synthetic biology and pharmaceutical development for the production of rare sugars and their derivatives. While a direct, single-enzyme conversion is not a well-established pathway, this technical guide outlines a plausible multi-step enzymatic cascade to achieve this transformation. The core of this process begins with the well-characterized isomerization of L-arabinose to L-ribulose, followed by a proposed series of epimerization and isomerization reactions to yield this compound. This document provides a detailed overview of the key enzymes involved, quantitative data from existing literature, comprehensive experimental protocols, and visual representations of the biochemical pathways and workflows.

Core Reaction: Isomerization of L-Arabinose to L-Ribulose

The foundational step in the metabolic pathway of L-arabinose in many microorganisms is its isomerization to L-ribulose. This reversible reaction is catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4). This enzyme is central to initiating the conversion process and has been extensively studied.

Quantitative Data for L-Arabinose Isomerase

The kinetic parameters of L-arabinose isomerase vary depending on the source organism and reaction conditions. Below is a summary of key quantitative data for L-AI from various bacterial sources.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/mg·min) | Optimal pH | Optimal Temperature (°C) | Metal Cofactors |

| Lactobacillus reuteri | L-Arabinose | - | - | 6.0 | 65 | Mn2+, Co2+ |

| Lactobacillus plantarum | L-Arabinose | - | - | - | - | Mn2+ |

| Escherichia coli | L-Arabinose | - | - | 8.0 | 30 | Mn2+ |

| Geobacillus thermodenitrificans | L-Arabinose | - | 2.10 | 8.5 | 70 | Mn2+ |

Note: Specific Km and Vmax values for L-arabinose are not consistently reported in the initial search results, though the optimal conditions and cofactors are.

Experimental Protocol: L-Arabinose Isomerase Activity Assay

This protocol is adapted from studies on L-arabinose isomerase from Lactobacillus reuteri.[1][2]

Objective: To determine the enzymatic activity of L-arabinose isomerase by measuring the formation of L-ribulose.

Materials:

-

Purified L-arabinose isomerase

-

L-arabinose solution (1 M)

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.0)

-

MnCl2 solution (10 mM)

-

CoCl2 solution (10 mM)

-

Cysteine-carbazole method reagents (e.g., 0.1% cysteine hydrochloride, 0.12% carbazole (B46965) in ethanol, concentrated sulfuric acid)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 1 mL:

-

500 µL of 50 mM sodium phosphate buffer (pH 6.0)

-

100 µL of 10 mM MnCl2

-

100 µL of 10 mM CoCl2

-

100 µL of 1 M L-arabinose

-

100 µL of purified L-arabinose isomerase solution (appropriately diluted)

-

-

Incubation: Incubate the reaction mixture at 65°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.

-

Quantification of L-Ribulose:

-

Use the cysteine-carbazole method to quantify the L-ribulose formed.

-

Prepare a standard curve using known concentrations of L-ribulose.

-

Measure the absorbance at 540 nm.

-

-

Enzyme Activity Calculation: One unit (U) of L-arabinose isomerase activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions. Calculate the activity based on the standard curve.

Visualization: L-Arabinose Isomerization Workflow

Proposed Multi-Enzyme Cascade for this compound Synthesis

The conversion of L-ribulose to this compound is a theoretical pathway that can be constructed based on known enzymatic reactions. This section outlines a plausible two-step cascade.

Step 2: Epimerization of L-Ribulose to L-Xylulose

The second step involves the epimerization of L-ribulose at the C3 position to yield L-xylulose. This reaction can potentially be catalyzed by an L-ribulose 3-epimerase. While many known epimerases act on phosphorylated sugars, such as L-ribulose-5-phosphate 3-epimerase (EC 5.1.3.22)[3][4], there is evidence of ketose 3-epimerases that exhibit activity towards non-phosphorylated ketopentoses.[5][6] For this proposed pathway, we will consider a putative L-ribulose 3-epimerase acting on L-ribulose.

Step 3: Isomerization of L-Xylulose to this compound

The final step is the isomerization of the ketose L-xylulose to the aldose this compound. This transformation can be catalyzed by an L-fucose isomerase (EC 5.3.1.25) from Escherichia coli, which has been shown to catalyze this specific reaction.[1][2][7]

Quantitative Data for the Cascade Enzymes

Below is a summary of available data for the enzymes in the proposed cascade.

| Enzyme | Substrate | Km (mM) | Vmax (μmol/mg·min) | Optimal pH | Optimal Temperature (°C) |

| L-Ribulose 3-Epimerase (putative) | L-Ribulose | - | - | - | - |

| E. coli L-Fucose Isomerase | L-Xylulose | 41 | 0.23 | >10.5 | 35-45 |

Experimental Protocol: Multi-Enzyme Synthesis of this compound

This protocol outlines a hypothetical one-pot synthesis of this compound from L-arabinose.

Objective: To convert L-arabinose to this compound using a multi-enzyme cascade.

Materials:

-

Purified L-arabinose isomerase

-

Purified L-ribulose 3-epimerase (putative)

-

Purified E. coli L-fucose isomerase

-

L-arabinose solution (1 M)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Metal cofactors (e.g., MnCl2)

-

HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87H)

Procedure:

-

Reaction Setup: In a sterile, sealed vessel, combine:

-

Reaction buffer

-

L-arabinose to a final concentration of 100 mM

-

Required metal cofactors (e.g., 1 mM MnCl2)

-

L-arabinose isomerase (e.g., 10 U/mL)

-

L-ribulose 3-epimerase (concentration to be optimized)

-

L-fucose isomerase (e.g., 10 U/mL)

-

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation.

-

Monitoring the Reaction: At regular intervals (e.g., every 2-4 hours), withdraw aliquots of the reaction mixture.

-

Sample Preparation: Terminate the enzymatic reaction in the aliquots by heat inactivation (100°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid followed by neutralization). Centrifuge to remove precipitated protein.

-

Product Analysis: Analyze the supernatant by HPLC to quantify the concentrations of L-arabinose, L-ribulose, L-xylulose, and this compound.

-

Optimization: Based on the time-course data, optimize reaction conditions such as pH, temperature, enzyme concentrations, and substrate concentration to maximize the yield of this compound.

Visualization: Proposed Multi-Enzyme Cascade

References

- 1. Production of this compound from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.tuni.fi [researchportal.tuni.fi]

- 3. L-ribulose-5-phosphate 3-epimerase - Wikipedia [en.wikipedia.org]

- 4. ENZYME - 5.1.3.22 L-ribulose-5-phosphate 3-epimerase [enzyme.expasy.org]

- 5. Crystal structure of a novel homodimeric l‐ribulose 3‐epimerase from Methylomonus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insight into L-ribulose 3-epimerase from Mesorhizobium loti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

L-xylose as a precursor for rare sugar synthesis

An In-depth Technical Guide

Topic: L-Xylose as a Precursor for Rare Sugar Synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

Rare sugars, monosaccharides with low natural abundance, are of increasing interest in the pharmaceutical and nutraceutical industries due to their unique biological activities. This compound, a rare aldopentose, serves as a valuable and accessible chiral starting material for the synthesis of other high-value rare sugars and their derivatives.[1] This technical guide provides a comprehensive overview of the primary synthetic routes starting from this compound, including enzymatic isomerization and epimerization, and multi-step chemical synthesis for producing therapeutically relevant nucleoside analogues. Detailed experimental methodologies, quantitative data on reaction yields and enzyme kinetics, and process workflows are presented to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in rare sugar synthesis.

Introduction: The Value of this compound in Rare Sugar Synthesis

Rare sugars are defined as monosaccharides and their derivatives that are scarce in nature. Unlike abundant sugars such as D-glucose and D-fructose, these compounds have not been fully exploited until recently. Advances in biotechnology and chemical synthesis have made them more accessible, revealing their significant potential. Many rare sugars serve as crucial building blocks for antiviral and anticancer nucleoside analogues, where the L-configuration can enhance metabolic stability and therapeutic efficacy.

This compound is an ideal precursor in this context. While still a rare sugar, methods for its production have been established, making it a viable starting point for more complex and valuable molecules.[1] Its defined stereochemistry makes it an excellent component of the "chiral pool" for organic synthesis.[1][2] The primary strategies to convert this compound into other rare sugars include:

-

Enzymatic Isomerization: Conversion to the ketopentose L-xylulose.

-

Enzymatic or Chemical Epimerization: Conversion to the aldopentose L-lyxose.

-

Chemo-enzymatic Synthesis: Multi-step pathways to produce complex derivatives, such as L-nucleosides for drug development.[3]

This guide will explore the technical details of these core pathways.

Synthesis Pathways & Methodologies

The conversion of this compound into other rare sugars relies on precise stereochemical transformations. Both biological and chemical methods offer distinct advantages in achieving these conversions.

Enzymatic Conversion: Isomerization and Epimerization

Enzymes, particularly isomerases, are powerful tools for interconverting sugars due to their high stereospecificity. While many isomerases are named for their primary D-sugar substrates (e.g., D-xylose isomerase), they often exhibit promiscuous activity on L-sugar analogues.[4]

Pathway 1: Isomerization of this compound to L-Xylulose and L-Lyxose

The most direct enzymatic conversions from this compound involve isomerization to its keto-form, L-xylulose, and epimerization at the C-2 position to form L-lyxose. L-rhamnose isomerase (L-RI) is particularly effective in catalyzing this equilibrium.

References

- 1. This compound - preparation and application - Georganics [georganics.sk]

- 2. Rare Sugars Are Now Readily Available Chiral Pool Starting Materials [organic-chemistry.org]

- 3. Synthesis and anti-HIV activity of D- and L-thietanose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylose isomerase - Wikipedia [en.wikipedia.org]

A Deep Dive into the Biochemical Dichotomy of L-xylose and D-xylose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biochemical properties of L-xylose and D-xylose, two pentose (B10789219) sugar stereoisomers. While structurally similar, their differing chirality dictates distinct metabolic fates and biological activities. This document will explore their metabolic pathways, enzymatic interactions, transport mechanisms, and roles in cellular signaling. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and metabolic and signaling pathways are visualized using the DOT language for Graphviz. This guide serves as a critical resource for researchers in biochemistry, drug development, and metabolic engineering, offering a detailed understanding of the nuanced differences between these two monosaccharides.

Introduction

Xylose, a five-carbon aldose sugar, is a major component of hemicellulose in plant biomass. It exists as two enantiomers: D-xylose and this compound. D-xylose is the naturally abundant form and a significant focus of biofuel research and industrial microbiology.[1] In contrast, this compound is a rare sugar, not readily metabolized by most organisms, which has garnered interest in the pharmaceutical industry as a potential therapeutic agent and a building block for novel drug synthesis.[2] Understanding the fundamental biochemical differences between these two isomers is crucial for their effective application in various scientific and industrial fields.

Physicochemical Properties

This compound and D-xylose share the same chemical formula (C₅H₁₀O₅) and molecular weight but differ in the spatial arrangement of their hydroxyl groups. This stereochemical difference is the primary determinant of their distinct biological properties.

| Property | D-Xylose | This compound |

| Molar Mass | 150.13 g/mol | 150.13 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Sweetness | Approx. 40% of sucrose | Reported to have a sweet taste |

| Caloric Value | Approx. 2.4 kcal/g[1] | Generally considered non-caloric for humans |

| Natural Abundance | Highly abundant in plant hemicellulose | Rare in nature |

Metabolism

The metabolic pathways for D-xylose are well-characterized in a variety of microorganisms. In contrast, this compound is not readily catabolized by most organisms.

D-Xylose Metabolism

D-xylose is a significant carbon source for many bacteria and fungi.[3] Its catabolism typically proceeds through one of three major pathways before entering the central carbon metabolism via the pentose phosphate (B84403) pathway (PPP).

-

Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by D-xylose isomerase (XI). D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) and enters the PPP.[3][4]

-

Oxidoreductase Pathway: Common in eukaryotes, particularly yeasts, this two-step pathway first reduces D-xylose to xylitol (B92547) via xylose reductase (XR). Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), which is subsequently phosphorylated by XK to enter the PPP.[4]

-

Oxidative (Weimberg and Dahms) Pathways: These non-phosphorylative pathways are found in some bacteria. D-xylose is first oxidized to D-xylonolactone and then hydrolyzed to D-xylonate. The Weimberg pathway converts D-xylonate to α-ketoglutarate, an intermediate of the Krebs cycle. The Dahms pathway cleaves an intermediate of the Weimberg pathway into pyruvate (B1213749) and glycolaldehyde.[5][6]

This compound Metabolism and Biosynthesis

This compound is not a primary metabolite for most organisms. Its presence in biological systems is often the result of enzymatic synthesis for specific purposes, such as in the production of antiviral or anticancer drugs.[7] The biosynthesis of this compound can be achieved through a multi-enzyme cascade. A common route involves the conversion of the readily available polyol, xylitol, to L-xylulose by xylitol-4-dehydrogenase . L-xylulose is then isomerized to this compound by an L-fucose isomerase .[7]

Enzymatic Interactions

The stereospecificity of enzymes is central to the differential biochemistry of L- and D-xylose.

Enzyme Kinetics

The following tables summarize key kinetic parameters for enzymes involved in xylose metabolism.

Table 4.1.1: Kinetic Parameters for D-Xylose Metabolizing Enzymes

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Reference(s) |

| D-Xylose Isomerase | Streptomyces rubiginosus | D-xylose | 33 | 2.5 | [8] |

| D-Xylose Isomerase | Piromyces sp. E2 | D-xylose | 4.4 | 11.7 | [9] |

| Xylose Reductase | Candida tenuis | D-xylose | 48 | 10.5 | [10] |

| Xylitol Dehydrogenase | Pichia stipitis | Xylitol | 14 | 1.5 | [4] |

Table 4.1.2: Kinetic Parameters for this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |

| L-Fucose Isomerase | Escherichia coli | L-xylulose | 41 | 0.23 | [6] |

| Xylitol Dehydrogenase | Pantoea ananatis | Xylitol | - | - | [7] |

Note: Direct kinetic data for this compound with many enzymes is not widely available due to its limited metabolic role.

Substrate Specificity

-

D-Xylose Isomerase: While its primary substrate is D-xylose, some isomerases exhibit broad substrate specificity and can act on other pentoses and hexoses, including L-arabinose.[11] However, their efficiency with these alternative substrates is generally lower.

-

L-Fucose Isomerase: This enzyme, crucial for this compound synthesis, can catalyze the isomerization of L-fucose to L-fuculose and L-xylulose to this compound.[6]

Cellular Transport

The transport of xylose across the cell membrane is a critical step in its metabolism and is primarily studied for D-xylose.

-

D-Xylose Transport: In microorganisms, several transport systems are responsible for D-xylose uptake. These include the low-affinity proton symporter XylE and the high-affinity ABC transporter XylFGH in E. coli.[2] The expression of these transporters is often repressed in the presence of glucose, a phenomenon known as carbon catabolite repression.

-

This compound Transport: Specific transport mechanisms for this compound are not well-documented, likely due to its low natural abundance and limited metabolic utilization. It is plausible that it may be transported inefficiently by existing pentose transporters.

Signaling Pathways

While D-xylose is primarily a carbon source, its presence and metabolism can influence cellular signaling, particularly in engineered microorganisms. This compound and its derivatives are being explored for their potential to modulate specific signaling pathways in a therapeutic context.

D-Xylose and Cellular Signaling

In organisms engineered to utilize D-xylose, such as Saccharomyces cerevisiae, the presence of D-xylose can trigger signaling pathways typically associated with glucose sensing, albeit with different kinetics and outcomes. These pathways include the Snf1/Mig1p , cAMP/PKA , and Snf3p/Rgt2p pathways, which regulate gene expression related to carbon metabolism.

This compound in Drug Development

This compound derivatives have shown promise as inhibitors of sodium-dependent glucose cotransporter 2 (SGLT2), a target for type 2 diabetes treatment.[12] By inhibiting SGLT2, these compounds can reduce glucose reabsorption in the kidneys, leading to lower blood glucose levels. The precise signaling mechanisms downstream of SGLT2 inhibition are complex and involve various hormonal and metabolic adjustments.

Experimental Protocols

D-Xylose Absorption Test

This clinical test assesses the absorptive capacity of the small intestine.

Principle: D-xylose is a monosaccharide that is absorbed in the small intestine without the need for enzymatic digestion. Its subsequent excretion in the urine is measured to evaluate mucosal absorption.

Procedure:

-

The patient fasts overnight.

-

A baseline blood and urine sample is collected.

-

The patient ingests a standard dose of D-xylose (typically 25g for adults) dissolved in water.

-

Blood samples are collected at specified intervals (e.g., 1 and 2 hours post-ingestion).

-

All urine is collected for a 5-hour period following D-xylose administration.

-

D-xylose concentrations in the blood and urine samples are determined, often by spectrophotometric methods.

Interpretation: Low levels of D-xylose in the blood and urine can indicate malabsorption.

D-Xylose Isomerase Activity Assay

Principle: The activity of D-xylose isomerase is determined by measuring the rate of D-xylulose formation from D-xylose. The D-xylulose produced can be quantified using a colorimetric reaction with cysteine-carbazole-sulfuric acid.

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), Mg²⁺ and Co²⁺ ions, and the enzyme sample.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a known concentration of D-xylose.

-

Incubate for a specific time period.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Add cysteine-carbazole reagent and sulfuric acid to develop a color proportional to the D-xylulose concentration.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the amount of D-xylulose produced by comparison to a standard curve.

Enzymatic Synthesis of this compound

Principle: this compound can be synthesized from L-xylulose using L-fucose isomerase. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), L-xylulose, and purified L-fucose isomerase.

-

Incubate the mixture at an optimal temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Analyze the samples by HPLC using a carbohydrate analysis column to separate and quantify L-xylulose and this compound.

-

Monitor the decrease in the L-xylulose peak and the increase in the this compound peak over time to determine the reaction rate and yield.

Visualizations of Pathways and Workflows

D-Xylose Metabolic Pathways

Caption: Major metabolic pathways for D-xylose utilization.

This compound Biosynthesis Workflow

Caption: Enzymatic cascade for the biosynthesis of this compound.

D-Xylose Absorption Test Workflow

Caption: Workflow of the D-xylose absorption test.

Conclusion

The biochemical properties of this compound and D-xylose are a clear illustration of the profound impact of stereochemistry on biological function. D-xylose is a readily metabolizable energy source for many organisms, with well-defined catabolic pathways and transport systems. In contrast, this compound is a rare sugar with limited metabolic relevance, a property that makes it and its derivatives attractive candidates for pharmaceutical development. The data and protocols presented in this guide offer a foundational resource for researchers seeking to exploit the unique characteristics of these two pentose isomers. Further research into the specific interactions of this compound with cellular components will undoubtedly unveil new opportunities for therapeutic intervention and biotechnological innovation.

References

- 1. Kinetic and magnetic resonance studies of the mechanism of D-xylose isomerase. I. Binary and ternary complexes with manganese(II), substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glycoprotein processing by L-fructose and L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 7. helixchrom.com [helixchrom.com]

- 8. researchgate.net [researchgate.net]

- 9. jackwestin.com [jackwestin.com]

- 10. The stereospecificity of hydrogen transfer to NAD(P)+ catalyzed by lactol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

The Role of L-Xylose in Glycosylation Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of L-xylose and its derivatives in glycosylation processes. While the naturally occurring initiator of glycosaminoglycan (GAG) synthesis is D-xylose, the L-isoform and its analogs serve as valuable tools for inhibiting and studying these critical biological pathways. This document outlines the fundamental mechanisms of xylose-initiated glycosylation, the inhibitory actions of xylose derivatives, and detailed experimental protocols for their investigation.

D-Xylose: The Initiator of Proteoglycan Synthesis

In mammalian cells, the biosynthesis of most proteoglycans is initiated by the transfer of D-xylose from UDP-D-xylose to specific serine residues in core proteins.[1][2] This crucial first step is catalyzed by xylosyltransferases (XT-I and XT-II) and marks the beginning of the formation of a common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser), which serves as a primer for the elongation of glycosaminoglycan chains such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate.[3]

A key regulatory step in this pathway is the phosphorylation of the C2 hydroxyl group of the xylose residue by the kinase Fam20B. This phosphorylation is essential for the subsequent addition of the second galactose residue by galactosyltransferase II (β4GalT7), and therefore, for the complete assembly of the linkage region and the elongation of GAG chains.

Signaling Pathway of Proteoglycan Initiation

Inhibition of Glycosylation by Xylose Analogs and Derivatives

While this compound itself is not a natural substrate in glycosylation, its derivatives and other xylose analogs are potent inhibitors of proteoglycan biosynthesis. These molecules act through various mechanisms, making them valuable tools for studying the functional roles of proteoglycans in health and disease.

β-D-Xylosides as Decoy Primers

A well-established method for inhibiting proteoglycan synthesis involves the use of β-D-xylosides linked to a hydrophobic aglycone. These compounds mimic the natural xylosylated serine residue of the core protein.[4][5] Once inside the cell, they act as artificial acceptors for the glycosyltransferases involved in GAG chain elongation. This diverts the cellular machinery from the endogenous core proteins, leading to the synthesis and secretion of free GAG chains that are not attached to a protein core.[5] The core proteins, in turn, accumulate in the cell with truncated or absent GAG chains.

Direct Inhibition by this compound Derivatives

Recent studies have focused on the development of modified xylose molecules, including this compound derivatives, that can directly inhibit the enzymes of the glycosylation machinery. For instance, the chemically synthesized xylose analog, 2-azide-xylose (2-Az-Xyl), has been shown to directly inhibit the activity of xylosyltransferase 2 (XYLT2), one of the key enzymes initiating GAG biosynthesis.[6] This direct inhibition of the initial step of the pathway effectively blocks the entire process of GAG chain formation, leading to reduced cell proliferation.[6]

Furthermore, novel this compound derivatives have been successfully developed as selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), demonstrating the utility of the this compound scaffold in designing potent and selective inhibitors for carbohydrate-binding proteins, a strategy that holds promise for targeting glycosyltransferases.[7]

Quantitative Data on Xylose-Related Inhibition

The following table summarizes available quantitative data related to the interaction of xylose and its derivatives with enzymes involved in glycosylation and carbohydrate metabolism.

| Compound/Substrate | Enzyme | Parameter | Value | Organism/System |

| UDP-Galactose | β4GalT7 | Km | 0.04 mM | Human |

| Glycopeptide with single Xyl | β4GalT7 | Km | ~0.1 mM | Human |

| D-Xylose | β-D-Xylosidase (SXA) | Ki | ~10-2 M | Selenomonas ruminantium |

| D-Glucose | β-D-Xylosidase (SXA) | Ki | ~10-2 M | Selenomonas ruminantium |

Note: Specific IC50 or Ki values for this compound or its derivatives as direct inhibitors of xylosyltransferases are not yet widely reported in the literature.

Experimental Protocols

Xylosyltransferase Activity Assay

This protocol describes a method for measuring the activity of xylosyltransferase (XylT) using a synthetic peptide acceptor.[3]

Materials:

-

Enzyme preparation (e.g., cell lysate, purified XylT)

-

Acceptor peptide: Q-E-E-E-G-S-G-G-G-Q-K

-

UDP-[14C]Xylose

-

Reaction Buffer: 25 mM MES (pH 6.5), 5 mM KF, 5 mM MgCl2, 5 mM MnCl2

-

Stop Solution: 25 mM MES-NaOH (pH 6.5)

-

Cation exchange chromatography column

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture (total volume ~18 µL) containing the enzyme preparation, reaction buffer, acceptor peptide (final concentration ~55 µM), and UDP-[14C]Xylose (final concentration ~4.7 µM).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 30 µL of Stop Solution.

-

Apply the reaction mixture to a pre-packed cation exchange column to separate the radiolabeled peptide from the unreacted UDP-[14C]Xylose.

-

Wash the column with 0.01 M HCl to remove unreacted UDP-[14C]Xylose.

-

Elute the [14C]Xyl-labeled peptide with 3 M NH4OH.

-

Measure the radioactivity of the eluted fraction using a scintillation counter to determine the amount of incorporated xylose.

Assay for Inhibition of Xylosyltransferase

This protocol is a modification of the XylT activity assay to screen for inhibitors.

Procedure:

-

Pre-incubate the enzyme preparation with the potential inhibitor (e.g., this compound derivative) at a desired concentration for a set period (e.g., 30 minutes at room temperature).

-

Initiate the xylosyltransferase reaction by adding the acceptor peptide and UDP-[14C]Xylose.

-

Follow steps 2-7 of the Xylosyltransferase Activity Assay protocol.

-

Compare the radioactivity of the samples with and without the inhibitor to determine the percentage of inhibition. IC50 values can be determined by testing a range of inhibitor concentrations.

Chemoenzymatic Synthesis of Xylosylated Glycopeptides

This protocol outlines a method for synthesizing xylosylated glycopeptides, which can be used as substrates for subsequent glycosyltransferases.[8]

Materials:

-

Fmoc-Ser(O-Xyl)-OH building block

-

Solid-phase peptide synthesis (SPPS) resin and reagents

-

Galactosyltransferase (e.g., β4GalT7)

-

UDP-Galactose

Procedure:

-

Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS, incorporating the Fmoc-Ser(O-Xyl)-OH building block at the desired position.

-

Cleave the xylosylated glycopeptide from the resin and purify it by HPLC.

-

For enzymatic extension, incubate the purified xylosylated glycopeptide with a galactosyltransferase (e.g., β4GalT7) and UDP-Galactose in an appropriate buffer.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Purify the final disaccharide-containing glycopeptide by HPLC.

Conclusion and Future Directions

While this compound does not play a direct role in the natural initiation of glycosylation, its derivatives and other xylose analogs are proving to be indispensable tools in glycobiology research and drug development. The ability of β-D-xylosides to act as decoy primers has long been exploited to study the consequences of proteoglycan depletion. More recently, the development of xylose analogs that directly inhibit xylosyltransferases opens up new avenues for targeted therapeutic interventions in diseases characterized by aberrant proteoglycan synthesis, such as fibrosis and cancer. The use of this compound as a scaffold for designing specific enzyme inhibitors is a promising area of research that could lead to the development of novel therapeutics targeting a range of glycosylation-dependent pathologies. Future work should focus on elucidating the precise mechanisms of inhibition by these novel compounds and on obtaining quantitative data, such as IC50 and Ki values, to guide further drug development efforts.

References

- 1. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]